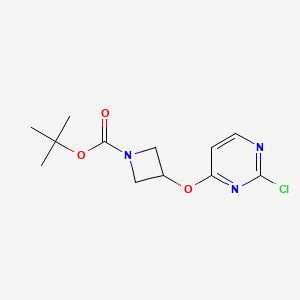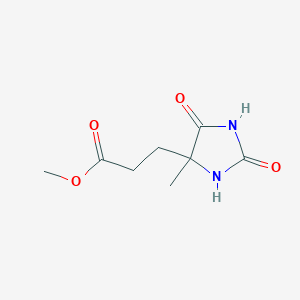
4-Cyano-3-methylbenzene-1-sulfonamide
Übersicht
Beschreibung
4-Cyano-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group (-CN), a methyl group (-CH3), and a sulfonamide group (-SO2NH2) .Physical And Chemical Properties Analysis
This compound has a melting point of 159-160 °C, a predicted boiling point of 417.4±55.0 °C, a predicted density of 1.40±0.1 g/cm3, and a predicted pKa of 9.66±0.60 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformations
A study on para-methylbenzene sulfonamide (close relative of 4-Cyano-3-methylbenzene-1-sulfonamide) investigated its molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. This research provides insights into the conformational stability and structural preferences of sulfonamide derivatives, highlighting the importance of the sulfonamide group in determining molecular geometry and potential applications in materials science and molecular engineering (Petrov et al., 2008).
Amine Synthesis and Protecting Strategy
Another study explored the cleavage of 4-Cyanobenzenesulfonamides to the parent amine under specific conditions, proposing its use as an amine protecting/activating group. This finding is crucial for the synthesis of complex organic molecules, offering a novel approach to amine protection and activation in synthetic chemistry (Schmidt et al., 2017).
Spectroscopic and Biological Activity Investigation
Research on a sulfonamide derivative compound combined experimental and computational approaches to explore its spectra, electronic properties, and potential biological activities. This comprehensive analysis, including molecular docking against antibacterial proteins, showcases the versatility of sulfonamide derivatives in drug design and bioactive material development (Vetrivelan, 2018).
Role in Medicinal Chemistry
The sulfonamide group's significance in drug design, particularly in sulfonamide antibacterials, underscores its versatility in creating effective therapeutic agents. Despite historical concerns over sulfonamide-related hypersensitivity, current research distinguishes the sulfonamide moiety's utility in medicinal chemistry, separating it from the adverse effects associated with the aniline structure (Kalgutkar et al., 2010).
Synthetic Methodologies and Crystallographic Characterization
The development of methodologies for synthesizing sulfonamide derivatives, including 4-methylbenzenesulfonamides, highlights the progress in creating biologically significant compounds with potential health benefits. Crystallographic characterization further aids in understanding the molecular structure, enhancing the design of more effective and specific agents (Stenfors & Ngassa, 2021).
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
4-Cyano-3-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its function as an inhibitor in various biochemical pathways. The sulfonamide group in this compound allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like carbonic anhydrase, it can alter the pH balance within cells, affecting various metabolic processes . Additionally, the inhibition of dihydropteroate synthetase can lead to disruptions in folate synthesis, impacting DNA synthesis and cell division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonamide group binds to the active sites of target enzymes, leading to enzyme inhibition . This binding is often facilitated by hydrogen bonding and van der Waals interactions. The inhibition of enzyme activity results in downstream effects on gene expression and metabolic pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported. Threshold effects are observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like carbonic anhydrase and dihydropteroate synthetase . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s impact on folate synthesis is particularly noteworthy, as it can lead to disruptions in nucleotide synthesis and cell division.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles.
Eigenschaften
IUPAC Name |
4-cyano-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-4-8(13(10,11)12)3-2-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNMZKJGCKWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


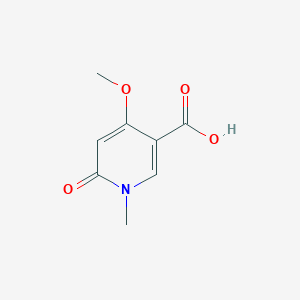


![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

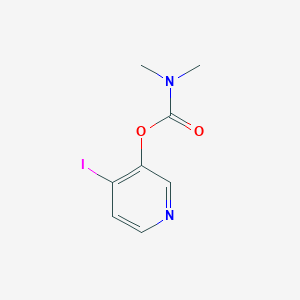
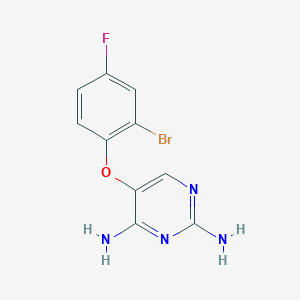
![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)

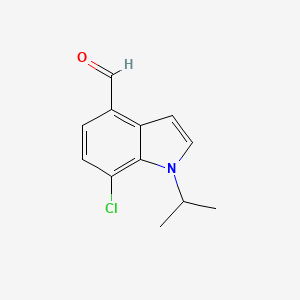
![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)

